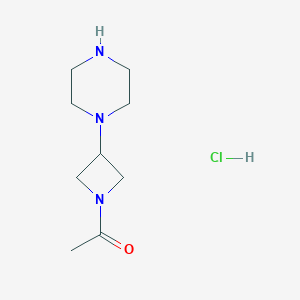
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
Overview
Description
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H17N3O·HCl. It is known for its unique structure, which includes a piperazine ring and an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with azetidinone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and may require the use of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: A closely related compound without the hydrochloride group.
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanol: A similar compound with an alcohol group instead of a ketone.
1-(3-(Piperazin-1-yl)azetidin-1-yl)propane: A compound with a longer carbon chain.
Uniqueness
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is unique due to its specific combination of piperazine and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
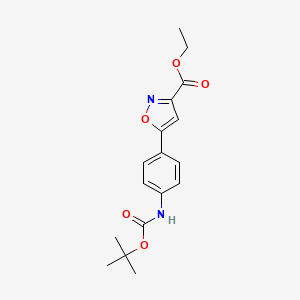
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
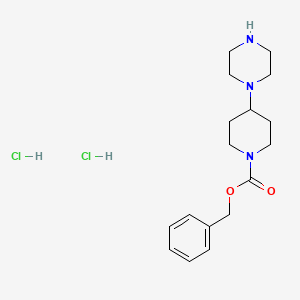
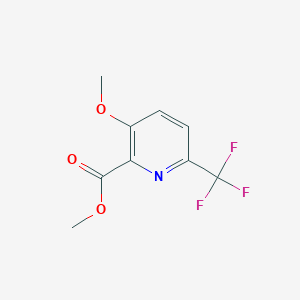
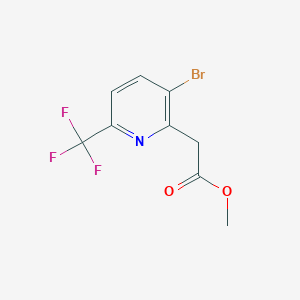
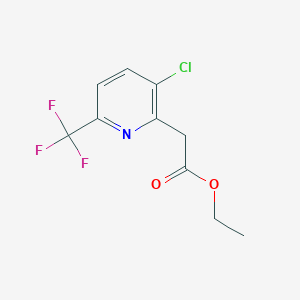

![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
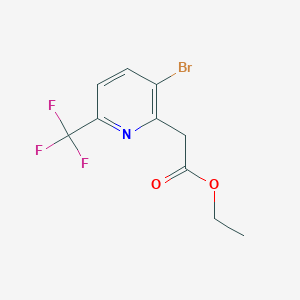
![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
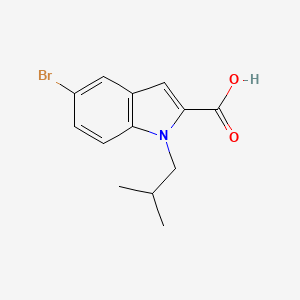
![(S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412794.png)

